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Compound of Interest

Compound Name: N-Boc-4-piperidinemethanol

Cat. No.: B043165 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

N-Boc-4-piperidinemethanol, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-

carboxylate, is a versatile bifunctional molecule widely employed as a crucial intermediate in

the synthesis of a diverse range of pharmaceutical compounds. Its structure, featuring a Boc-

protected piperidine nitrogen and a primary alcohol, allows for sequential and site-selective

modifications, making it an invaluable building block in the construction of complex drug

candidates. This document provides detailed application notes and experimental protocols for

the use of N-Boc-4-piperidinemethanol in drug discovery, with a focus on its application in the

synthesis of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR)

signaling pathway.

Physicochemical Properties and Data
N-Boc-4-piperidinemethanol is a white to off-white crystalline solid at room temperature. Its

key physicochemical properties are summarized in the table below for easy reference.
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Property Value Reference

CAS Number 123855-51-6 [1]

Molecular Formula C₁₁H₂₁NO₃ [1]

Molecular Weight 215.29 g/mol [1]

Appearance
White to off-white crystalline

solid

Melting Point 78-82 °C

Purity ≥97%

Applications in Drug Discovery
The unique structural features of N-Boc-4-piperidinemethanol make it a versatile starting

material for the synthesis of various therapeutic agents. The Boc protecting group provides

stability and prevents unwanted side reactions at the piperidine nitrogen, while the hydroxyl

group serves as a handle for further functionalization through oxidation, tosylation, or

etherification reactions.

Key application areas include:

Kinase Inhibitors: As a precursor to piperidine-containing side chains found in many kinase

inhibitors, including those targeting EGFR, a key player in cancer progression.[2][3] The

piperidine moiety often plays a crucial role in modulating the solubility, pharmacokinetic

properties, and binding affinity of the final drug molecule.

Neurological Drugs: It serves as an important intermediate in the synthesis of drugs for

various neurological conditions, such as convulsions, epilepsy, and sedation.[1]

Bradycardic Agents: N-Boc-4-piperidinemethanol is utilized in the synthesis of novel

bradycardic agents, which are compounds that reduce the heart rate.
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The following protocols detail key synthetic transformations of N-Boc-4-piperidinemethanol
and its application in the synthesis of a 4-anilinoquinazoline-based EGFR inhibitor, exemplified

by a synthetic route analogous to the preparation of Vandetanib.

Protocol 1: Tosylation of N-Boc-4-piperidinemethanol
This protocol describes the conversion of the hydroxyl group to a good leaving group, a

tosylate, which facilitates subsequent nucleophilic substitution reactions.

Reaction Scheme:

N-Boc-4-piperidinemethanol

[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl
4-methylbenzenesulfonate

  

Tosyl Chloride (TsCl)
Triethylamine (TEA)

Dichloromethane (DCM)
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Tosylation of N-Boc-4-piperidinemethanol.

Materials:

N-Boc-4-piperidinemethanol

p-Toluenesulfonyl chloride (TsCl)

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b043165?utm_src=pdf-body
https://www.benchchem.com/product/b043165?utm_src=pdf-body
https://www.benchchem.com/product/b043165?utm_src=pdf-body-img
https://www.benchchem.com/product/b043165?utm_src=pdf-body
https://www.benchchem.com/product/b043165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.5 eq) to the stirred solution.

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction

mixture.

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

Upon completion, quench the reaction by adding water.

Separate the organic layer and wash it sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

tosylated product.

Expected Yield: High (typically > 80%).

Protocol 2: Williamson Ether Synthesis for Coupling to a
Phenolic Moiety
This protocol demonstrates the use of the tosylated intermediate in a Williamson ether

synthesis to form a key ether linkage present in many EGFR inhibitors.

Reaction Scheme:
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[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl
4-methylbenzenesulfonate

N-Boc-4-((substituted-phenoxy)methyl)piperidine

  

Substituted Phenol
(e.g., 4-hydroxy-3-methoxybenzonitrile)

  

Base (e.g., K₂CO₃)
Solvent (e.g., DMF)
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Williamson Ether Synthesis.

Materials:

[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate (from Protocol 1)

Substituted phenol (e.g., 4-hydroxy-3-methoxybenzonitrile)

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate

(2.0 eq).

Stir the mixture at room temperature for 30 minutes.

Add a solution of [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate (1.2

eq) in anhydrous DMF to the reaction mixture.

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by

TLC.
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After completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-80%.

Protocol 3: Synthesis of a 4-Anilinoquinazoline EGFR
Inhibitor (Vandetanib Analogue)
This protocol outlines the subsequent steps to construct the final drug molecule, starting from

the ether intermediate synthesized in Protocol 2. This represents a plausible synthetic route

and may require optimization.

Workflow Diagram:

N-Boc-4-((substituted-phenoxy)methyl)piperidine
(from Protocol 2)

Boc Deprotection
(e.g., TFA or HCl in Dioxane)

Reductive Amination
(e.g., Formaldehyde, NaBH(OAc)₃) Piperidine Side Chain

Nucleophilic Aromatic Substitution
(Coupling of D and F)

Quinazoline Core Synthesis
(Multi-step process) 4-Chloroquinazoline Intermediate

Final EGFR Inhibitor
(Vandetanib Analogue)
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Synthetic workflow for a Vandetanib analogue.

Procedure (Conceptual Outline):

Boc Deprotection: The N-Boc protected piperidine intermediate is treated with a strong acid,

such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc

group and yield the free secondary amine.

Reductive Amination: The resulting piperidine is then N-methylated via reductive amination

using formaldehyde and a reducing agent like sodium triacetoxyborohydride to install the
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methyl group on the piperidine nitrogen.

Quinazoline Core Synthesis: In a parallel synthesis, a substituted 4-chloroquinazoline core is

prepared through a multi-step sequence, often starting from a substituted anthranilic acid

derivative.

Nucleophilic Aromatic Substitution: The final step involves the coupling of the piperidine-

containing side chain with the 4-chloroquinazoline core via a nucleophilic aromatic

substitution reaction to afford the final 4-anilinoquinazoline EGFR inhibitor.

Quantitative Data Summary
The following table summarizes representative biological activity data for Vandetanib, an EGFR

inhibitor whose synthesis can be conceptually approached using N-Boc-4-piperidinemethanol
as a key building block for the side chain.

Compound Target IC₅₀ (nM) Cell Line Reference

Vandetanib VEGFR-2 40 Enzyme Assay [4]

VEGFR-3 110 Enzyme Assay [4]

EGFR 500 Enzyme Assay [4]

RET 130 Enzyme Assay [4]

EGFR Signaling Pathway
Vandetanib and similar 4-anilinoquinazoline derivatives exert their anti-cancer effects by

inhibiting the tyrosine kinase activity of EGFR. The binding of epidermal growth factor (EGF) to

EGFR triggers a cascade of downstream signaling events that promote cell growth,

proliferation, and survival. Inhibition of EGFR kinase activity blocks these signals, leading to a

reduction in tumor growth.
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Simplified EGFR signaling pathway and the inhibitory action of Vandetanib.
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Conclusion
N-Boc-4-piperidinemethanol is a highly valuable and versatile intermediate in modern drug

discovery. Its strategic use allows for the efficient construction of complex piperidine-containing

moieties that are integral to the structure and function of numerous therapeutic agents. The

protocols and data presented herein provide a practical guide for researchers and scientists in

leveraging this key building block for the development of novel pharmaceuticals, particularly in

the realm of kinase inhibitor synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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